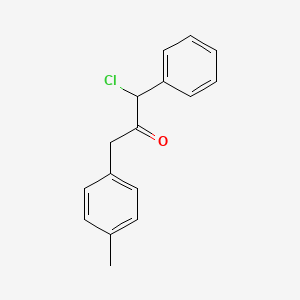
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro group, a methyl-substituted phenyl ring, and a phenyl ring attached to a propanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate receptor activity in signal transduction pathways .
Comparaison Avec Des Composés Similaires
- 1-Bromo-3-(4-methylphenyl)-1-phenylpropan-2-one
- 1-Iodo-3-(4-methylphenyl)-1-phenylpropan-2-one
- 1-Chloro-3-(4-methoxyphenyl)-1-phenylpropan-2-one
Comparison: 1-Chloro-3-(4-methylphenyl)-1-phenylpropan-2-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo and iodo analogs. The chloro derivative is generally more stable and less reactive than the bromo and iodo counterparts, making it suitable for specific synthetic applications . The methoxy-substituted analog exhibits different electronic properties, influencing its reactivity and applications .
Propriétés
Numéro CAS |
90176-71-9 |
|---|---|
Formule moléculaire |
C16H15ClO |
Poids moléculaire |
258.74 g/mol |
Nom IUPAC |
1-chloro-3-(4-methylphenyl)-1-phenylpropan-2-one |
InChI |
InChI=1S/C16H15ClO/c1-12-7-9-13(10-8-12)11-15(18)16(17)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Clé InChI |
DYLDYRCRZKHEGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


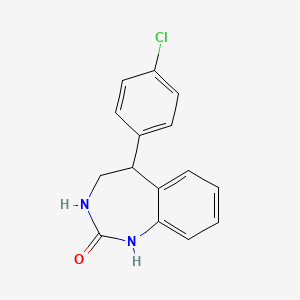

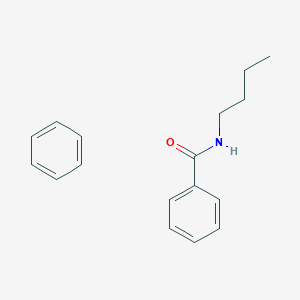
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
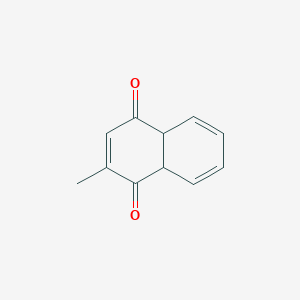
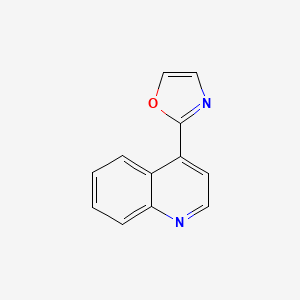
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
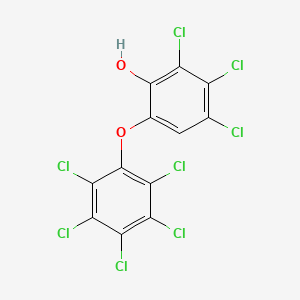
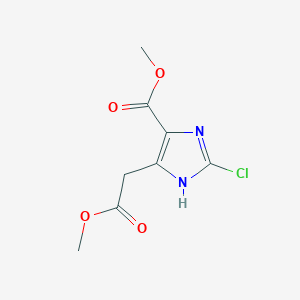
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
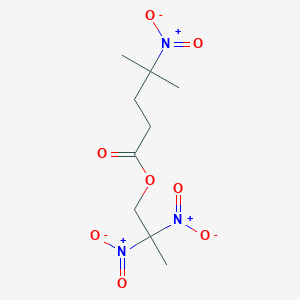
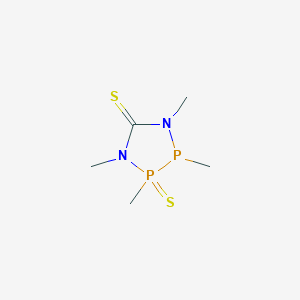
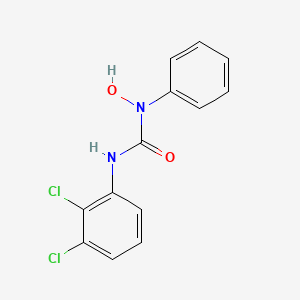
![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
